KDR-in-4

Overview

Description

Preparation Methods

The synthesis of KDR-in-4 involves the preparation of 4-(1H-indazol-4-yl)phenylamino and aminopyrazolopyridine urea derivatives. The synthetic route typically includes the following steps :

Formation of the indazole core: This involves the cyclization of appropriate precursors under specific conditions to form the indazole ring.

Amination: The indazole core is then aminated to introduce the phenylamino group.

Urea formation: The aminopyrazolopyridine is then reacted with the aminated indazole to form the urea derivative.

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis generally involves standard organic synthesis techniques and purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

KDR-in-4 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, typically using reducing agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

KDR-in-4 has a wide range of scientific research applications, including:

Cancer Research: This compound is used to study the inhibition of angiogenesis in cancer, particularly breast cancer. By inhibiting KDR/VEGFR2, it prevents the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth.

Ocular Neovascular Diseases: This compound has shown potential in treating ocular neovascular diseases, such as age-related macular degeneration, by reducing lesion size in animal models.

Cardiovascular Research: The compound is also used in research related to cardiovascular diseases, where it helps to understand the role of VEGFR2 in vascular functions.

Mechanism of Action

KDR-in-4 exerts its effects by inhibiting the kinase activity of KDR/VEGFR2. This inhibition prevents the phosphorylation of downstream signaling molecules involved in angiogenesis. The molecular targets of this compound include the ATP-binding site of KDR/VEGFR2, where it competes with ATP to inhibit kinase activity . This inhibition disrupts the signaling pathways that promote the formation of new blood vessels, thereby inhibiting angiogenesis.

Comparison with Similar Compounds

KDR-in-4 is compared with other similar compounds, such as:

Lenvatinib: Lenvatinib is another VEGFR inhibitor that targets VEGFR1, VEGFR2, and VEGFR3.

Cediranib: Cediranib is a potent VEGFR inhibitor with activity against VEGFR1, VEGFR2, and VEGFR3.

Tesevatinib: Tesevatinib is a multi-target tyrosine kinase inhibitor that inhibits VEGFR, EGFR, and other receptors.

This compound is unique in its high potency and selectivity for KDR/VEGFR2, making it a valuable tool in research focused on angiogenesis and related diseases.

Properties

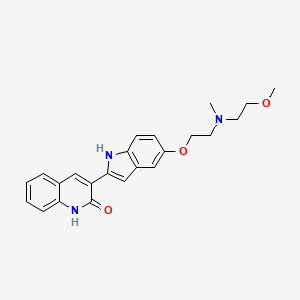

Molecular Formula |

C23H25N3O3 |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

3-[5-[2-[2-methoxyethyl(methyl)amino]ethoxy]-1H-indol-2-yl]-1H-quinolin-2-one |

InChI |

InChI=1S/C23H25N3O3/c1-26(9-11-28-2)10-12-29-18-7-8-21-17(13-18)15-22(24-21)19-14-16-5-3-4-6-20(16)25-23(19)27/h3-8,13-15,24H,9-12H2,1-2H3,(H,25,27) |

InChI Key |

IVKQYQMLUAZKPB-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCOC)CCOC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4NC3=O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.